4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine
Overview
Description
4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . This compound is characterized by its unique molecular structure, which includes a brominated phenoxy group attached to a morpholine ring via a propyl chain. It is known for its high purity and versatility, making it a valuable tool in advanced research and development .
Preparation Methods
The synthesis of 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylphenol and 3-chloropropylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated through extraction and purification techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The brominated phenoxy group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .
Comparison with Similar Compounds
4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the brominated phenoxy group.
4-(3-(5-Chloro-2-methylphenoxy)propyl)morpholine: A closely related compound where the bromine atom is replaced with chlorine, potentially altering its reactivity and biological activity.
4-(3-(5-Methylphenoxy)propyl)morpholine: Another related compound without the halogen substituent, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(5-bromo-2-methylphenoxy)propyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-12-3-4-13(15)11-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVUCCUWMRVXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226844 | |
Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-31-5 | |
Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.